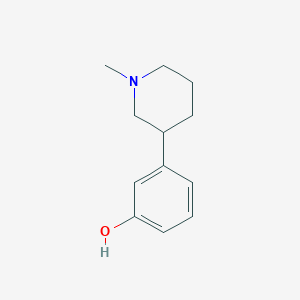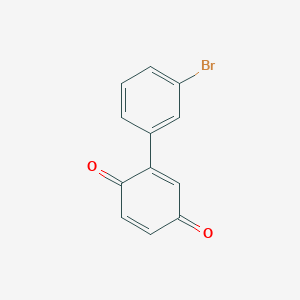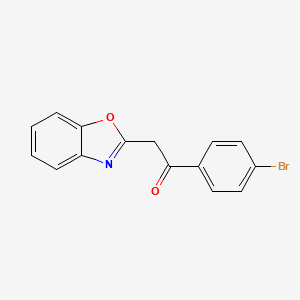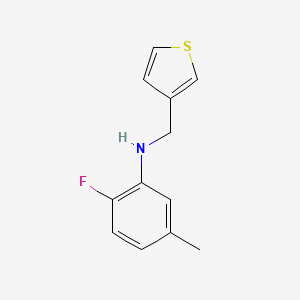![molecular formula C18H22N2O B12122032 N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida es un compuesto orgánico caracterizado por su estructura única, que incluye un anillo de piridina unido a un grupo carboxamida y un anillo de fenilo sustituido con dos grupos isopropilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,6-bis(propan-2-il)anilina y ácido piridina-3-carboxílico.
Reacción de amidación: El grupo ácido carboxílico del ácido piridina-3-carboxílico se activa utilizando un reactivo de acoplamiento como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina. El ácido carboxílico activado luego reacciona con 2,6-bis(propan-2-il)anilina para formar la carboxamida deseada.
Purificación: El producto se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida en alta pureza.
Métodos de producción industrial
En un entorno industrial, la síntesis de N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y minimizar los costos. Los reactores de flujo continuo se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que potencialmente convierte el grupo carboxamida en una amina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Aminas u otras formas reducidas del compuesto original.
Sustitución: Derivados halogenados o de otro modo sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición, que se pueden estudiar por sus propiedades catalíticas.
Biología: Investigado por su potencial como molécula bioactiva, posiblemente exhibiendo propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros o recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida ejerce sus efectos depende de su aplicación:
Actividad biológica: En sistemas biológicos, el compuesto puede interactuar con enzimas o receptores específicos, inhibiendo o modulando su actividad. Los grupos isopropilo y el anillo de piridina pueden mejorar la afinidad de unión y la especificidad.
Catálisis: Como ligando, puede coordinarse con centros metálicos, alterando sus propiedades electrónicas y facilitando reacciones catalíticas.
Comparación Con Compuestos Similares
Compuestos similares
N-[2,6-bis(propan-2-il)fenil]piridina-2-carboxamida: Estructura similar pero con el grupo carboxamida en la posición 2 del anillo de piridina.
N-[2,6-bis(propan-2-il)fenil]piridina-4-carboxamida: Estructura similar pero con el grupo carboxamida en la posición 4 del anillo de piridina.
Singularidad
N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida es única debido a la posición específica del grupo carboxamida en la posición 3 del anillo de piridina, lo que puede influir en su reactividad y propiedades de unión. La presencia de grupos isopropilo en el anillo de fenilo también contribuye a sus características estéricas y electrónicas, diferenciándolo de otros compuestos similares.
Esta descripción general detallada proporciona una comprensión integral de N-[2,6-bis(propan-2-il)fenil]piridina-3-carboxamida, cubriendo su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O/c1-12(2)15-8-5-9-16(13(3)4)17(15)20-18(21)14-7-6-10-19-11-14/h5-13H,1-4H3,(H,20,21) |
Clave InChI |
QUBBBZOCUKVTNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)


![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)




![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
